molecular formula C12H17NO4S B2619785 methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate CAS No. 425624-85-7

methyl N-(2-ethylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2619785
CAS No.: 425624-85-7
M. Wt: 271.33
InChI Key: CIJCADJRFKGSFQ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, common name, and structural formula. It may also include the type of organic compound it is (for example, ester, aldehyde, ketone, etc.) .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

This usually applies to biologically active compounds and involves studying how the compound interacts with biological systems.

Safety and Hazards

This involves studying the potential dangers of handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

methyl 2-(2-ethyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-10-7-5-6-8-11(10)13(18(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCADJRFKGSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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